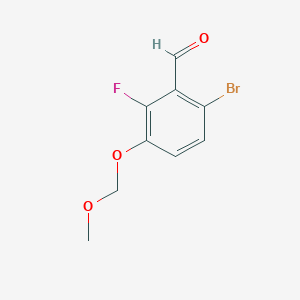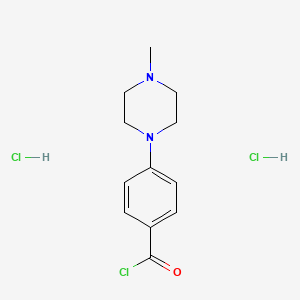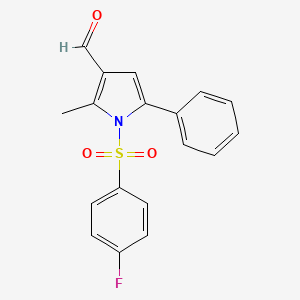
5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde
Übersicht
Beschreibung
5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde is a complex organic compound that features a pyrrole ring substituted with a phenyl group, a trifluoromethyl-benzenesulfonyl group, and a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of a suitable phenyl-substituted pyrrole precursor with 4-trifluoromethyl-benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl-benzenesulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1-(4-methyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-Phenyl-1-(4-chlorobenzenesulfonyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-Phenyl-1-(4-trifluoromethyl-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde imparts unique properties such as increased lipophilicity and metabolic stability, making it more effective in certain applications compared to its analogs .
Eigenschaften
IUPAC Name |
5-phenyl-1-[4-(trifluoromethyl)phenyl]sulfonylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3S/c19-18(20,21)15-6-8-16(9-7-15)26(24,25)22-11-13(12-23)10-17(22)14-4-2-1-3-5-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOZQSXDVOIYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)




![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B6361084.png)
![4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine](/img/structure/B6361087.png)






